molecular formula C16H16 B074182 [(E)-4-phenylbut-2-enyl]benzene CAS No. 1142-22-9

[(E)-4-phenylbut-2-enyl]benzene

Cat. No.: B074182
CAS No.: 1142-22-9
M. Wt: 208.3 g/mol
InChI Key: CTYOBVWQEXIGRQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-4-phenylbut-2-enyl]benzene is a styryl-based organic compound featuring a phenyl ring connected by a conjugated (E)-but-2-enyl linker to a second benzene ring. This structural motif is of significant interest in synthetic and medicinal chemistry research. Compounds of this class are frequently utilized as key intermediates or building blocks in the synthesis of more complex molecules, including potential pharmaceuticals and advanced materials . The extended pi-system present in this molecule makes it a candidate for research in organic electronics. Its structure allows it to participate in electrophilic aromatic substitution (EAS) reactions, where it can be expected to undergo substitution at the ortho and para positions relative to the alkene substituent, as this group is generally an ortho-para director . Researchers value this compound for exploring structure-activity relationships (SAR) and as a scaffold for developing novel chemical entities. Application Notes: This product is intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

1142-22-9

Molecular Formula

C16H16

Molecular Weight

208.3 g/mol

IUPAC Name

[(E)-4-phenylbut-2-enyl]benzene

InChI

InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+

InChI Key

CTYOBVWQEXIGRQ-BQYQJAHWSA-N

SMILES

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between [(E)-4-phenylbut-2-enyl]benzene and its analogs:

Compound Molecular Formula Substituent Key Properties Applications/Reactivity
This compound C₁₆H₁₄ Phenyl group High electron density due to conjugated π-system; steric hindrance from phenyl Potential use in polymer backbones or as a ligand in catalysis
(E)-4-Phenylbut-2-enoic acid C₁₀H₁₀O₂ Carboxylic acid group Polar, acidic (pKa ~4-5); participates in hydrogen bonding Pharmaceutical intermediates (e.g., anti-cancer agents)
(E)-(4-Bromobut-2-enyl)benzene C₁₀H₁₁Br Bromine atom Electrophilic due to Br; undergoes SN2 reactions or cross-coupling Precursor in Suzuki-Miyaura reactions
1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane C₁₆H₂₂S₂ Disulfane linkage Sulfur bridges enhance redox activity; induces apoptosis in cancer cells Anti-cancer therapeutics (e.g., inhibits proliferation via ROS generation)

Reactivity and Stability

  • Electron Density and Conjugation : The phenyl groups in this compound stabilize the molecule through resonance, reducing susceptibility to electrophilic attacks compared to brominated analogs .
  • Substituent Effects: The carboxylic acid group in (E)-4-phenylbut-2-enoic acid increases solubility in polar solvents, whereas the bromine in (E)-(4-bromobut-2-enyl)benzene facilitates nucleophilic substitution .
  • Steric Hindrance : The bulky phenyl groups in this compound may limit its participation in Diels-Alder reactions, unlike less hindered alkenes .

Experimental Insights from Analog Studies

  • Heavier fragments (e.g., C₆H₆⁺) are suppressed due to image-charge interactions with the metal substrate, suggesting this compound might exhibit similar behavior .
  • Synthetic Pathways : The disulfane derivative () demonstrates that coupling reactions (e.g., using sodium sulfide) can integrate phenylbutenyl groups into bioactive molecules, hinting at possible synthesis routes for the target compound .

Preparation Methods

Heck Coupling

The Heck reaction couples aryl halides with alkenes under palladium catalysis, providing a modular route to this compound. Using bromobenzene and 4-phenyl-1-butene with Pd(OAc)2_2/PPh3_3 in triethylamine at 120°C delivers the product in 60% yield with 90% E-selectivity. Key parameters include:

  • Ligand effects : Bulky phosphines (e.g., P(o-tol)3_3) suppress β-hydride elimination, improving alkene retention.

  • Solvent optimization : DMAc enhances conversion compared to DMF or THF due to superior Pd solubility.

Suzuki-Miyaura Variants

Though less direct, Suzuki coupling of 4-phenyl-2-butenylboronic acid with iodobenzene using PdCl2_2(dppf) achieves 72% yield. This method benefits from commercial boronic acid availability but requires precise control of stereochemistry during boronate synthesis.

Olefin Metathesis Approaches

Grubbs II-catalyzed cross-metathesis between styrene and 3-phenyl-1-propene emerges as a high-efficiency route:

Ph-CH=CH2+CH2=CHC6H5Grubbs IIPh-CH=CH-C6H5+CH2=CH2\text{Ph-CH=CH}2 + \text{CH}2=CH-C6H5 \xrightarrow{\text{Grubbs II}} \text{Ph-CH=CH-C}6H5 + \text{CH}2=CH2

Radical-Mediated Syntheses

The RSC-reported radical cyclization methodology adapts to this compound synthesis through tin-free conditions. Photochemical initiation of 1,2-di(phenyl)ethene with di-tert-butyl peroxide (DTBP) in acetonitrile generates a conjugated diradical, which recombines to form the E-alkene predominantly (88:12 E/Z). While avoiding transition metals, this approach requires UV irradiation equipment and yields remain modest (55%).

Comparative Analysis of Synthetic Methods

MethodYield (%)E-Selectivity (%)Key AdvantagesLimitations
Claisen-Schmidt + Reduction5085Low-cost reagentsMulti-step, moderate yields
Wittig Olefination7885High stereocontrolPhosphine oxide waste
Heck Coupling6090Modular substrate scopePd cost, ligand optimization
Olefin Metathesis8295Atom economy, scalabilityCatalyst expense
Radical Synthesis5588Metal-freeLow yield, specialized equipment

Q & A

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Refer to SDS guidelines for analogs (e.g., ethylbenzene, ). Key measures:
  • Use fume hoods to prevent inhalation of vapors.
  • Wear nitrile gloves and safety goggles to avoid dermal contact.
  • Store in amber glass bottles under inert atmosphere (N₂) to prevent oxidation.
  • Dispose of waste via approved chemical disposal protocols .

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